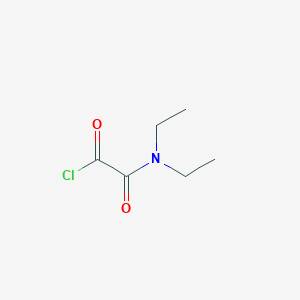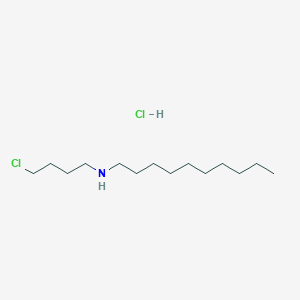
N-(4-chlorobutyl)decan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobutyl)decan-1-amine;hydrochloride is a chemical compound with the molecular formula C14H31Cl2N. It is a derivative of decanamine, where a 4-chlorobutyl group is attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobutyl)decan-1-amine;hydrochloride typically involves the reaction of decan-1-amine with 4-chlorobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or dichloromethane. The product is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chlorobutyl)decan-1-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro compounds, and reduced to form secondary or tertiary amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to form decanamine and 4-chlorobutanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, or other bases in an organic solvent.
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Major Products Formed
Substitution: Various substituted amines depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobutyl)decan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(4-chlorobutyl)decan-1-amine;hydrochloride involves its interaction with cellular components. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. It may also interact with enzymes, altering their activity and affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Decanamine: A simpler amine without the 4-chlorobutyl group.
N-(4-chlorobutyl)octan-1-amine: Similar structure but with an octyl group instead of a decyl group.
N-(4-chlorobutyl)hexan-1-amine: Similar structure but with a hexyl group instead of a decyl group.
Uniqueness
N-(4-chlorobutyl)decan-1-amine;hydrochloride is unique due to the presence of both a long alkyl chain and a 4-chlorobutyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
88090-18-0 |
|---|---|
Molekularformel |
C14H31Cl2N |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
N-(4-chlorobutyl)decan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H30ClN.ClH/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15;/h16H,2-14H2,1H3;1H |
InChI-Schlüssel |
GESSBWPNIZBHRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNCCCCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



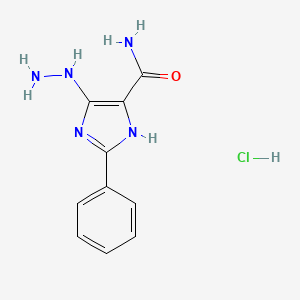

![(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium](/img/structure/B14405614.png)
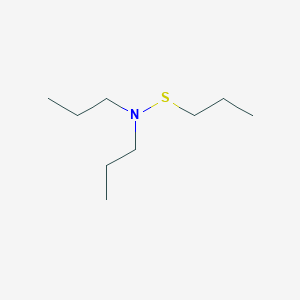
![N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14405623.png)
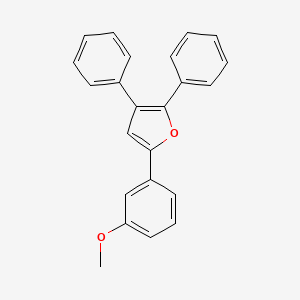
![Ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate](/img/structure/B14405637.png)

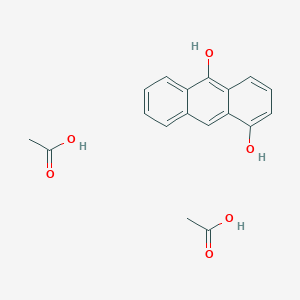
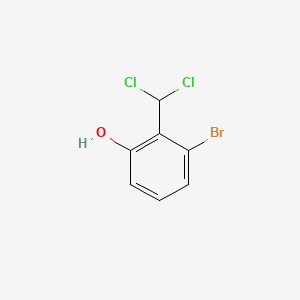
![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
![[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid](/img/structure/B14405666.png)
